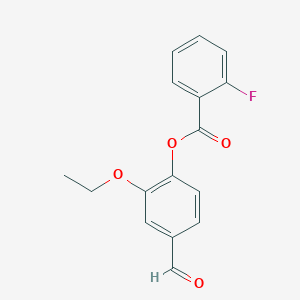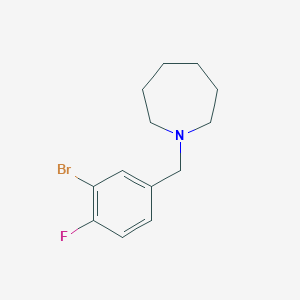
1-(3-bromo-4-fluorobenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)azepane is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been reported to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. The compound has also been shown to decrease the levels of cortisol, a stress hormone, which suggests its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-bromo-4-fluorobenzyl)azepane in lab experiments include its high yield, ease of synthesis, and potential applications in medicinal chemistry. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)azepane. These include further investigation of its mechanism of action, its potential use in the treatment of neurological disorders, and the development of more potent analogs. Moreover, the compound can be further studied for its antimicrobial activity and potential use as a therapeutic agent for infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. Its synthesis method is simple and yields a high purity product. The compound has shown promising results in scientific research for its anticonvulsant, antidepressant, and anxiolytic activities. Further investigation is needed to fully understand its mechanism of action and potential side effects. The compound has several future directions for research, including its potential use in the treatment of neurological disorders and infectious diseases.
Synthesemethoden
The synthesis of 1-(3-bromo-4-fluorobenzyl)azepane involves the reaction of 3-bromo-4-fluorobenzyl chloride with azepane in the presence of a base. The reaction takes place at room temperature and the yield of the product is high. The purity of the product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-fluorobenzyl)azepane has shown potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic activities. Moreover, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been tested for its antimicrobial activity and has shown promising results.
Eigenschaften
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-9-11(5-6-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVLKVFSBXEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

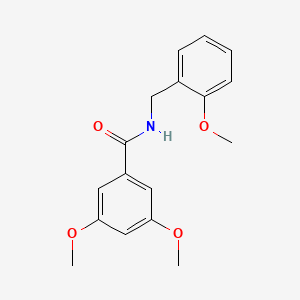

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
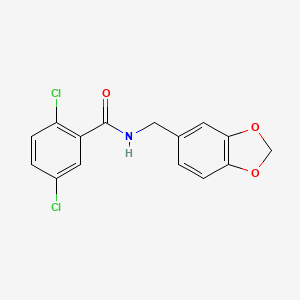
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)
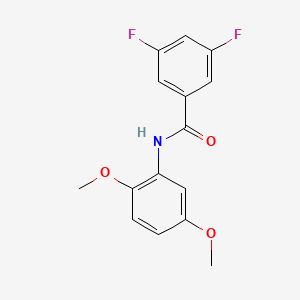
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
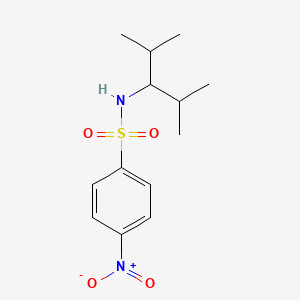
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
